molecular formula C10H9BrN2 B1334938 1-(4-bromobenzyl)-1H-imidazole CAS No. 72459-46-2

1-(4-bromobenzyl)-1H-imidazole

Cat. No.: B1334938
CAS No.: 72459-46-2
M. Wt: 237.10 g/mol
InChI Key: MZJSYLIOMLCYIS-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.10 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Bromobenzyl)-1H-imidazole is a compound characterized by its imidazole ring structure with a bromobenzyl substituent. This unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound is noted for its diverse applications, including antitumor and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrN2, with a molecular weight of approximately 237.10 g/mol. The imidazole moiety is a five-membered aromatic heterocyclic structure containing nitrogen, which plays a crucial role in the compound's reactivity and biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in antitumor and antimicrobial domains. Below are key findings from various studies:

Antitumor Activity

A study published in Molecules evaluated novel imidazole derivatives for their antitumor properties. The results showed that compounds similar to this compound demonstrated potent antiproliferative effects against several cancer cell lines, including HeLa and A549 cells. Notably, certain derivatives exhibited IC50 values as low as 2.96 µM against SGC-7901 cells, indicating strong inhibitory activity compared to standard chemotherapeutic agents like methotrexate (MTX) .

Table 1: Antitumor Activity of Imidazole Derivatives

Compound NameIC50 (µM)Cell LineComparison with Control
Compound 4f2.96SGC-79015-fold stronger than MTX
Compound 4m4.07HeLaStronger than MTX
Compound 4q10.96A549Comparable to controls

The mechanism underlying the antitumor activity of these compounds involves the induction of apoptosis in cancer cells. For instance, compound 4f was shown to increase the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis rates compared to controls .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been investigated for its antimicrobial potential. Research indicates that similar imidazole derivatives exhibit activity against various bacterial strains, highlighting their potential as novel antimicrobial agents.

Table 2: Antimicrobial Activity of Imidazole Derivatives

Compound NameTarget PathogenActivity Level
This compoundStaphylococcus aureusModerate
Other derivativesMycobacterium tuberculosisPromising

Case Studies

Several case studies have explored the biological activity of imidazole derivatives, including:

  • Anticancer Studies : Various derivatives were tested against multiple cancer cell lines, demonstrating a range of IC50 values that suggest significant potential for further development as anticancer agents.
  • Antimicrobial Studies : Derivatives were screened for activity against resistant strains of bacteria, showing effectiveness that could lead to new treatments for infections caused by multidrug-resistant organisms.

Scientific Research Applications

Medicinal Chemistry Applications

Aldosterone Synthase Inhibition

One significant application of 1-(4-bromobenzyl)-1H-imidazole derivatives is their role as inhibitors of aldosterone synthase (CYP11B2). Aldosterone plays a critical role in regulating blood pressure and electrolyte balance, and its dysregulation is implicated in diseases such as hypertension and heart failure. The compound's derivatives have shown potential in treating conditions mediated by aldosterone, including:

  • Hypertension
  • Congestive heart failure
  • Hyperaldosteronism
  • Edema due to liver cirrhosis or congestive heart failure

In a patent application, it was noted that these compounds could be used in conjunction with other drugs for enhanced therapeutic efficacy, suggesting a versatile role in combination therapies for cardiovascular diseases .

Table 1: Therapeutic Applications of this compound Derivatives

ApplicationDisease/ConditionMechanism of Action
Aldosterone inhibitionHypertensionInhibition of CYP11B2
Cardiac remodelingHeart failureReducing aldosterone levels
Diuretic effectsEdemaPotassium-sparing diuretic properties

Antimycobacterial Activity

Recent studies have identified imidazole derivatives, including this compound, as potent inhibitors of CYP121, an enzyme essential for the survival of Mycobacterium tuberculosis. This highlights its potential as a lead compound in developing new treatments for tuberculosis (TB) .

Case Study: CYP121 Inhibition

In research focusing on the structure-activity relationship (SAR) of imidazole derivatives, compounds were screened for their ability to inhibit CYP121. The results demonstrated that modifications to the imidazole ring could enhance binding affinity and biological activity against TB .

Cancer Research Applications

Imidazole derivatives have also been explored for their anticancer properties. For instance, modifications to the structure of this compound have led to the development of compounds that inhibit heme oxygenase-1 (HO-1), an enzyme involved in cancer cell proliferation and survival.

Table 2: Anticancer Activity of Imidazole Derivatives

Compound NameTarget EnzymeCancer TypeActivity Observed
This compoundHeme oxygenase-1Hormone-sensitive breast cancerCytotoxic effects observed

In one study, a derivative of this compound was tested against hormone-sensitive and hormone-resistant breast cancer cell lines, showing promising results in inhibiting cell growth .

Synthesis and Modification Techniques

The synthesis of this compound can be achieved through various methods, including:

  • Gold-catalyzed reactions : These methods provide efficient pathways for synthesizing imidazole derivatives with high yields .
  • One-pot reactions : Recent advancements have introduced environmentally friendly methodologies that simplify the synthesis process while maintaining high efficiency .

Table 3: Synthesis Methods for Imidazole Derivatives

Synthesis MethodDescriptionYield Efficiency
Gold-catalyzed reactionsUtilizes gold salts for catalysisHigh
Iodine/H2O one-pot synthesisEnvironmentally benign synthesisExcellent

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJSYLIOMLCYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388130
Record name 1-(4-bromobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72459-46-2
Record name 1-(4-bromobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethyl sulphoxide (20 mL, dried over 4 Å molecular sieves) was added to potassium hydroxide (2.24 g, 0.04 mol, crushed pellets) and the mixture was stirred for 5 min. Imidazole (0.5718 g, 0.0084 mol) was then added and the mixture was stirred for 2 hours. 4-Bromobenzyl bromide (3.25 g, 0.013 mol) was added and the mixture was cooled briefly and stirred for a further hour before adding water (20 mL). The mixture was extracted with ether (3×100 mL) and each extract was washed with water (3×50 mL). The combined ether layers were dried over CaCl2 and the solvent was removed in vacuo. The residue was chromatographed on silica gel with CHCl3/MeOH (30:1) plus 0.05% formic acid as eluent yielding the sub-title compound (1.275 g, yield: 53%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
0.5718 g
Type
reactant
Reaction Step Two
Quantity
3.25 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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